Omeprazole Acid Methyl Ester Sulfide

説明

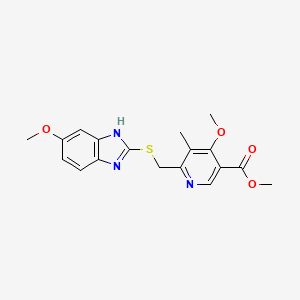

Structure

3D Structure

特性

IUPAC Name |

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIBPAIRGUTVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858257 | |

| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-82-9 | |

| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Omeprazole Acid Methyl Ester Sulfide

An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Acid Methyl Ester Sulfide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9), a significant related substance to the proton pump inhibitor, Omeprazole. As a crucial molecule in the landscape of pharmaceutical development and quality control, understanding its characteristics is paramount. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical identity, solubility, thermal behavior, and analytical profile. We delve into the causality behind experimental choices, present detailed methodologies for characterization, and contextualize the data with insights from closely related compounds, such as Omeprazole and its primary sulfide intermediate. The guide integrates quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams, ensuring both scientific rigor and practical applicability.

Introduction: Contextualizing a Key Related Substance

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] The synthesis and stability of such a complex heterocyclic molecule invariably involve the formation of intermediates, degradation products, and other related substances. The rigorous identification and characterization of these substances are not merely regulatory hurdles; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product.

Omeprazole Sulfide (also known as Pyrmetazole) is the direct synthetic precursor to Omeprazole, formed by coupling the benzimidazole and pyridine rings via a thioether linkage.[3] Its subsequent oxidation yields Omeprazole. Omeprazole Acid Methyl Ester Sulfide represents a specific derivative within this family of related substances. Its distinct structure, featuring a methyl ester group, imparts unique physicochemical properties that can influence its behavior during synthesis, formulation, and analytical testing. This guide serves as a foundational resource for understanding and controlling this specific molecule.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is the cornerstone of all physicochemical analysis. It dictates everything from solubility and reactivity to its interaction with analytical systems.

-

Chemical Name: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-1-carboxylic acid, methyl ester

-

CAS Number: 120003-82-9[4]

-

Molecular Formula: C₁₈H₁₉N₃O₄S[4]

-

Molecular Weight: 373.43 g/mol [4]

The structure combines the core thioether backbone of Omeprazole Sulfide with a methyl carboxylate group on one of the benzimidazole nitrogens. This addition significantly alters the molecule's polarity, hydrogen bonding capability, and potential metabolic pathways compared to its parent sulfide.

Caption: Molecular Structure of Omeprazole Acid Methyl Ester Sulfide.

Core Physicochemical Properties

The behavior of a pharmaceutical substance is governed by a core set of physicochemical properties. This section details these properties, the rationale for their importance, and the methodologies for their determination. Due to the limited publicly available data for this specific ester derivative, data for the closely related and well-characterized Omeprazole Sulfide is provided as a scientifically grounded proxy for expected behavior.

Solubility

Causality & Significance: Solubility is a critical determinant of a drug substance's bioavailability and its amenability to formulation. For a related substance, its solubility profile dictates how it will behave during purification processes (e.g., crystallization) and whether it will co-isolate with the active pharmaceutical ingredient (API). Poor aqueous solubility can also complicate the preparation of stock solutions for analytical testing.

Quantitative Data: The following table summarizes the solubility of the parent compound, Omeprazole Sulfide, in various common laboratory solvents. It is anticipated that Omeprazole Acid Methyl Ester Sulfide will exhibit a similar profile, likely with enhanced solubility in moderately polar organic solvents due to the ester group and reduced solubility in aqueous media.

| Solvent | Solubility of Omeprazole Sulfide | Reference |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [5] |

| Dimethylformamide (DMF) | 30 mg/mL | [5] |

| Ethanol | 25 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL (in 1:1 DMF:PBS) | [5] |

| Water | Practically Insoluble | [6] |

Experimental Protocol: Gravimetric Solubility Determination

This method provides a reliable, direct measure of solubility and is considered a gold-standard technique.

-

Preparation: Add an excess amount of Omeprazole Acid Methyl Ester Sulfide to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is ideal.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Calculation: Weigh the container with the dried residue. The mass of the residue corresponds to the amount of solute dissolved in the sampled volume, from which the solubility (e.g., in mg/mL) is calculated.

Caption: Workflow for Gravimetric Solubility Determination.

Melting Point

Causality & Significance: The melting point is a fundamental thermal property used for identification and as a primary indicator of purity. A sharp and defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.

Reference Data:

The melting point of Omeprazole Acid Methyl Ester Sulfide is expected to differ from these values due to its unique crystal lattice energy.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

While capillary methods are common, DSC offers superior accuracy, providing information on melting onset, peak, and associated enthalpy.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent sublimation. Create a pinhole in the lid to allow for the release of any trapped volatiles.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen purge (e.g., 40 mL/min).[7]

-

Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.

Acid Dissociation Constant (pKa)

Causality & Significance: The pKa value defines the pH at which a molecule is 50% ionized. For a substance like Omeprazole and its derivatives, which contain basic nitrogen atoms on the benzimidazole and pyridine rings, the pKa governs their charge state in different physiological environments.[8] This profoundly impacts absorption, distribution, and interaction with cellular targets. The addition of the methyl ester group is not expected to add a new ionizable center in the typical physiological pH range.

Experimental Protocol: UV-Spectrophotometric Titration

This method leverages the fact that the ionized and non-ionized forms of a molecule often have different UV absorbance spectra.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Solution Preparation: Prepare a stock solution of Omeprazole Acid Methyl Ester Sulfide in a suitable solvent (e.g., methanol). Dilute an aliquot of the stock solution into each buffer to a constant final concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change between ionized and non-ionized forms is maximal) against the pH of the buffer. The pKa is determined by fitting the resulting sigmoidal curve or identifying the pH at the inflection point.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of any pharmaceutical substance.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Significance: RP-HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of the API from its related substances. The choice of stationary phase (e.g., C18), mobile phase composition, and detector settings are optimized to achieve baseline separation of all components, allowing for accurate purity assessment.

Exemplary Protocol: Purity Determination by RP-HPLC

This method is based on established protocols for Omeprazole and its impurities.[]

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 7.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 20% B

-

32-40 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 302 nm.[10]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Caption: Standard Experimental Workflow for RP-HPLC Analysis.

Mass Spectrometry (MS)

Causality & Significance: MS provides unambiguous confirmation of molecular weight and offers structural insights through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities and degradation products.

Key Data & Expected Fragments:

-

Monoisotopic Mass: 373.1147 g/mol .

-

Primary Fragmentation Sites: The thioether linkage is a common site of cleavage. The ester group can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition from the accurate mass measurement.[11]

Stability and Degradation Profile

Causality & Significance: Omeprazole is notoriously labile in acidic environments, where it undergoes a complex acid-catalyzed rearrangement to form a reactive sulfenamide intermediate that inhibits the proton pump.[12] Its sulfide and ester derivatives are also susceptible to degradation under various stress conditions (acid, base, oxidation, light, heat), which must be understood to define appropriate storage conditions and shelf-life.

Potential Degradation Pathways:

-

Acidic Hydrolysis: The ester group is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid and methanol. The core molecule may also undergo rearrangements similar to Omeprazole.

-

Alkaline Hydrolysis: Under basic conditions, saponification of the methyl ester group is the most probable degradation pathway.

-

Oxidation: The thioether (sulfide) linkage is readily oxidized to the corresponding sulfoxide (the Omeprazole equivalent) and further to the sulfone. This is a primary degradation pathway and also the key synthetic step to produce the API.[13]

-

Photodegradation: Exposure to UV light can induce complex degradation, often involving radical mechanisms.

Caption: Potential Degradation Pathways for Omeprazole Acid Methyl Ester Sulfide.

Conclusion

Omeprazole Acid Methyl Ester Sulfide is a structurally distinct related substance of Omeprazole whose physicochemical properties are critical to control during drug development. This guide has established its chemical identity and provided a framework for its characterization. By leveraging data from the parent Omeprazole Sulfide and employing standard analytical protocols, researchers can effectively determine its solubility, thermal characteristics, and chromatographic profile. A thorough understanding of its stability, particularly its susceptibility to hydrolysis and oxidation, is essential for developing robust manufacturing processes and analytical methods, ultimately ensuring the quality and safety of Omeprazole-based medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4594, Omeprazole. PubChem. [Link]

-

Brändström, A., Lindberg, P., & Junggren, U. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Ana. Acta Chemica Scandinavica, 43, 536-548. [Link]

-

White Rose eTheses Online. (2016). Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

-

ResearchGate. (2016). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

DrugBank Online. Omeprazole Sulfide. [Link]

- Google Patents. (2009).

-

Pharmaffiliates. Omeprazole acid methyl ester sulfide. [Link]

-

National Center for Biotechnology Information. (2016). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Chemical & Engineering Data, 61(8), 2811-2817. [Link]

-

Bosch, M. E., Sánchez, A. R., Rojas, F. S., & Ojeda, C. B. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of pharmaceutical and biomedical analysis, 44(4), 831–841. [Link]

-

ResearchGate. (2017). Spectroscopic Characterization of Omeprazole and Its Salts. [Link]

-

ResearchGate. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. [Link]

-

Belal, F., Hyder, S., & Eid, M. (2001). Omeprazole determination using HPLC with coulometric detection. Journal of pharmaceutical and biomedical analysis, 25(5-6), 949–954. [Link]

-

ResearchGate. (2002). Acid–base chemistry of omeprazole in aqueous solutions. [Link]

-

Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

-

ResearchGate. (2007). Analytical methodologies for the determination of omeprazole: An overview. [Link]

-

El-Gendy, A., El-Bardicy, M., Loutfy, M., & El-Tarras, M. (2006). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Journal of pharmaceutical and biomedical analysis, 40(2), 371–379. [Link]

-

Rashid, M. A., et al. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Journal of Scientific Research, 5(2), 335-342. [Link]

-

Rathnasekara, R., et al. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [Link]

-

Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

Sources

- 1. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Omeprazole - LKT Labs [lktlabs.com]

- 3. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. scispace.com [scispace.com]

- 13. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical exploration into the synthesis and analytical characterization of omeprazole, a cornerstone proton pump inhibitor (PPI), and its associated compounds. Designed for researchers and drug development professionals, this document moves beyond mere procedural outlines to delve into the causal relationships behind experimental choices, ensuring a robust and validated understanding of the core processes.

Introduction: The Significance of Omeprazole Chemistry

Omeprazole revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[1][2] Its chemical structure, a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl group, is the key to its mechanism but also presents unique challenges in synthesis and stability.[1][3] The sulfoxide bridge is a chiral center, making omeprazole a racemic mixture of (S)- and (R)-enantiomers. The development of its single-enantiomer drug, esomeprazole ((S)-omeprazole), underscores the importance of stereoselective synthesis.[3]

Understanding the synthesis of omeprazole is inseparable from understanding the formation of its related compounds—process impurities, degradation products, and metabolites. These compounds are critical for quality control, safety assessment, and regulatory compliance. This guide elucidates the synthetic pathways that generate these molecules and the analytical strategies required for their precise characterization.

The Core Synthesis Strategy: A Tale of Two Heterocycles

The industrial synthesis of omeprazole is a convergent process, meaning two complex heterocyclic intermediates are prepared separately before being joined in the final steps. This approach maximizes efficiency and simplifies purification. The primary precursor molecules are a substituted benzimidazole thiol and a functionalized pyridine derivative.[1][3][4]

Pathway A: Assembly of the Benzimidazole Moiety

The first cornerstone is the 6-methoxy-2-mercapto-1H-benzo[d]imidazole ring. The synthesis begins with the nitration of 4-methoxy-2-nitroaniline, followed by reduction of the newly introduced nitro group to form a diamine. This diamine then undergoes cyclization with a thiocarbonyl source, such as potassium ethyl xanthate, to yield the target mercaptobenzimidazole. The choice of a xanthate is critical as it provides a controlled, high-yielding method for introducing the thiol group necessary for the subsequent coupling reaction.

Pathway B: Assembly of the Pyridine Moiety

The second key intermediate is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. A common starting material for this multi-step synthesis is 2,3,5-trimethylpyridine.[4] The process involves a sequence of carefully controlled reactions:

-

N-Oxidation: The pyridine nitrogen is oxidized, typically using hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent electrophilic substitution.[4]

-

Nitration: The activated ring is nitrated at the 4-position.[4]

-

Functional Group Interconversion: The nitro group is displaced by a methoxy group, and the N-oxide is reduced.

-

Chlorination: The final crucial step involves the chlorination of the methyl group at the 2-position, often using thionyl chloride, to create the reactive chloromethyl handle for coupling.[4]

The Unification: Coupling and Controlled Oxidation

With both heterocyclic systems prepared, the final stages involve their unification and the creation of the chiral sulfoxide.

-

Sulfide Formation: A nucleophilic substitution reaction is performed between the benzimidazole thiol (deprotonated to its thiolate) and the 2-chloromethylpyridine. This reaction forms the thioether precursor, commonly known as omeprazole sulfide or pyrmetazole.[1][3] This intermediate is itself a critical process-related impurity.

-

Asymmetric Oxidation: The final and most delicate step is the oxidation of the prochiral sulfide to the chiral sulfoxide. This transformation is the heart of omeprazole synthesis and requires precise control to achieve high yield and prevent over-oxidation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a metal catalyst (e.g., sodium molybdate).[1][5] For the synthesis of esomeprazole, a stereoselective oxidation is employed, often using a titanium-tartrate catalyst system to favor the formation of the (S)-enantiomer.[3]

The diagram below illustrates the convergent synthetic strategy for omeprazole.

Caption: Convergent synthesis of omeprazole.

Omeprazole Related Compounds: A Spectrum of Structures

The control of related compounds is paramount in pharmaceutical manufacturing. These fall into several categories, each with a distinct origin.

-

Process-Related Impurities: These are molecules formed during the synthesis itself.

-

Omeprazole Sulfide (Impurity C): The direct precursor to omeprazole, resulting from incomplete oxidation.[5]

-

Omeprazole Sulfone (Impurity D): A product of over-oxidation of the sulfide linkage. Its presence indicates poor control over the final oxidation step.[1][5]

-

N-Oxide Derivatives (Impurity E): These can arise from the oxidation of the pyridine nitrogen, either during the synthesis of the pyridine moiety or as a side reaction during the final oxidation step.[1][5]

-

-

Degradation Products: Omeprazole is notoriously unstable in acidic environments, a property linked to its mechanism of action.[6][7] Forced degradation studies, which expose the drug to stress conditions (acid, base, oxidation, heat, light), are essential to identify potential degradants that could form during storage or administration.[8][9][10] Acid degradation leads to a complex rearrangement forming a colored cyclic sulphenamide.

-

Metabolites & Analogues: The primary human metabolites include 5-hydroxyomeprazole and the corresponding sulfone, formed by cytochrome P450 enzymes.[2] Synthetic analogues, often involving modifications to the substitution patterns on either heterocyclic ring, are synthesized for structure-activity relationship (SAR) studies to explore new therapeutic properties.[3][11]

Analytical Characterization: A Multi-Technique Approach

Confirming the identity, purity, and structure of omeprazole and its related compounds requires a suite of advanced analytical techniques. A self-validating analytical workflow ensures that results from one technique are corroborated by another.

Chromatographic Separation: The Core of Purity Analysis

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for separating omeprazole from its impurities.[12][13] A C8 or C18 stationary phase is typically used with a mobile phase consisting of an acetonitrile/phosphate buffer mixture.[12][13] Method development is critical to achieve baseline resolution for all specified impurities, which often have very similar polarities.

-

Chiral HPLC: To separate the (S)- and (R)-enantiomers of omeprazole, a specialized chiral stationary phase (CSP) is required.[14][15] This is essential for determining the enantiomeric purity of esomeprazole.[14]

-

Ultra-High-Performance Liquid Chromatography (UHPLC): This modern variant of HPLC uses smaller particle-size columns to achieve faster analysis times and superior resolution, making it ideal for high-throughput quality control.[12]

Spectroscopic Identification: Elucidating the Molecular Structure

-

Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides definitive molecular weight information for each separated compound. Tandem MS (MS/MS) experiments are used to fragment the molecule, yielding a structural fingerprint that helps identify known impurities and elucidate the structures of unknown degradants.[16] For omeprazole, a characteristic fragment ion is observed at m/z 198.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for unambiguous structure confirmation.[3] They provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of the structure and differentiation between isomers.

-

Infrared (IR) & UV-Vis Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (e.g., N-H, S=O, C-O-C).[5] UV-Vis spectrophotometry is primarily used as a detection method in HPLC, with omeprazole typically monitored around 302 nm.[11]

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch.

Caption: Analytical workflow for omeprazole characterization.

Key Experimental Protocols

The following protocols are representative of the core methodologies discussed. They are presented as a self-validating system where the outcome of the synthesis is directly verified by the analytical procedure.

Protocol 1: Oxidation of Omeprazole Sulfide to Omeprazole

-

Dissolution: Dissolve omeprazole sulfide (1.0 eq) in a suitable solvent such as ethanol or methanol.[5]

-

Cooling: Cool the reaction mixture to 5-10°C in an ice bath. This is critical to control the exothermic oxidation reaction and minimize the formation of the sulfone impurity.[5]

-

Catalyst Addition (Optional): If using hydrogen peroxide, add a catalytic amount of sodium molybdate dissolved in water.[5]

-

Oxidant Addition: Slowly add the oxidizing agent (e.g., 1.1 eq of m-CPBA or a stoichiometric amount of 49% hydrogen peroxide) dropwise over 15-30 minutes, ensuring the temperature remains below 10°C.[5]

-

Reaction Monitoring: Stir the reaction at 5-10°C for 5-6 hours.[5] Monitor the reaction progress by HPLC to confirm the consumption of the sulfide starting material and check for the formation of the sulfone.

-

Quenching: Once the reaction is complete, quench any excess oxidant by adding an aqueous solution of a reducing agent, such as sodium thiosulfate.[5]

-

Isolation: Adjust the pH if necessary to precipitate the crude omeprazole. Filter the product, wash with a cold mixture of the reaction solvent and water, and dry under vacuum at 50-55°C.[5]

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water, ethyl acetate) to achieve the required purity.[5]

Protocol 2: RP-HPLC Method for Impurity Profiling

This protocol is based on established pharmacopeial methods.[12][13]

-

Column: C8 or C18, 125 mm x 4.6 mm, 5-µm particle size.[12]

-

Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM disodium hydrogen phosphate), pH adjusted to 7.6.[12]

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Isocratic or gradient elution depending on the complexity of the impurity profile. A typical isocratic condition is 73% Mobile Phase A and 27% Mobile Phase B.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve the omeprazole sample in a suitable diluent (e.g., a mixture of the mobile phase) to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 10 µL.

-

System Suitability: Before sample analysis, inject a standard solution containing omeprazole and all known related impurities to verify system performance (e.g., resolution between critical pairs, peak symmetry, and repeatability).

Data Summary

The following table summarizes typical characterization data for omeprazole and its principal process-related impurities, which would be obtained using the analytical workflow described.

| Compound Name | Common Impurity | Typical Relative Retention Time (RRT) | [M+H]⁺ (m/z) | Key Distinguishing Feature |

| Omeprazole Sulfide | Impurity C | ~0.85 | 330.1 | Precursor; lacks the S=O group. |

| Omeprazole | API | 1.00 | 346.1 | Target molecule; sulfoxide. |

| Omeprazole Sulfone | Impurity D | ~0.92 | 362.1 | Over-oxidation product; S(=O)₂ group. |

| Omeprazole N-Oxide | Impurity E | ~0.70 | 362.1 | Oxidation on pyridine nitrogen. |

Note: RRT values are highly method-dependent and are provided for illustrative purposes only.

Conclusion

The synthesis and characterization of omeprazole and its related compounds are a study in controlled chemical transformations and rigorous analytical validation. The key synthetic challenge lies in the selective oxidation of the thioether linkage to form the desired sulfoxide without significant formation of the sulfone impurity. From an analytical perspective, the primary task is the development of robust, high-resolution chromatographic methods capable of separating a multitude of structurally similar compounds. The integrated approach of predictive synthesis and multi-technique characterization detailed in this guide provides a self-validating framework for ensuring the quality, safety, and efficacy of this vital pharmaceutical agent.

References

-

Title: Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus Source: PubMed Central (PMC) URL: [Link]

-

Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]

-

Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

- Title: Process for preparation of omeprazole Source: Google Patents URL

-

Title: Synthesis of omeprazole Source: ResearchGate URL: [Link]

-

Title: Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA Source: ASM Journals URL: [Link]

-

Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC International URL: [Link]

-

Title: Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs Source: ResearchGate URL: [Link]

-

Title: Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

- Title: Method for determining omeprazole impurity components Source: Google Patents URL

-

Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL: [Link]

-

Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: International Journal of PharmTech Research URL: [Link]

-

Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters URL: [Link]

-

Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed Central (PMC) URL: [Link]

-

Title: Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis Source: ResearchGate URL: [Link]

-

Title: Analytical methodologies for the determination of omeprazole: an overview Source: PubMed URL: [Link]

-

Title: Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate Source: PubMed URL: [Link]

-

Title: Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC Source: Journal of Pharmaceutical Research International URL: [Link]

-

Title: Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs Source: Mediterranean Journal of Medical Research URL: [Link]

-

Title: Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations Source: Scholars Research Library URL: [Link]

-

Title: Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC Source: AWS URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. mrj.org.ly [mrj.org.ly]

- 5. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. journaljpri.com [journaljpri.com]

- 9. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

Omeprazole Acid Methyl Ester Sulfide synthesis protocol

An In-Depth Technical Guide to the Synthesis of Omeprazole Sulfide (Pyrmetazole)

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth technical overview for the synthesis of Omeprazole Acid Methyl Ester Sulfide, more accurately and commonly known in the scientific literature as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole . This crucial intermediate, herein referred to as Omeprazole Sulfide or by its trivial name, Pyrmetazole, is the direct precursor to the widely used proton pump inhibitor, Omeprazole.[1] The synthesis is a cornerstone reaction in the production of Omeprazole and related drugs, demanding precision and a thorough understanding of the underlying chemical principles for optimal yield and purity.

This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a self-validating and reproducible methodology grounded in established scientific literature.

Strategic Overview: The Chemistry of Thioether Formation

The synthesis of Omeprazole Sulfide is fundamentally a nucleophilic substitution reaction, specifically an SN2-type thioether formation. The core principle involves the coupling of two key heterocyclic precursors: a nucleophilic thiol (2-mercapto-5-methoxybenzimidazole) and an electrophilic alkyl halide (2-chloromethyl-4-methoxy-3,5-dimethylpyridine).

Mechanism Deep-Dive:

-

Deprotonation: The process is initiated by a strong base, typically sodium hydroxide (NaOH). NaOH deprotonates the acidic thiol group (-SH) of the 2-mercapto-5-methoxybenzimidazole. This generates a highly reactive thiolate anion. The thiolate is a potent nucleophile due to the high polarizability and negative charge on the sulfur atom.

-

Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic carbon atom of the chloromethyl group (-CH2Cl) on the pyridine derivative.

-

Displacement: This attack proceeds via a backside approach, leading to the displacement of the chloride leaving group and the formation of the desired carbon-sulfur (thioether) bond.[1] The result is the stable Omeprazole Sulfide molecule.

The efficiency of this reaction hinges on factors such as the choice of base, solvent system, temperature control, and the purity of the starting materials.

Visualizing the Synthesis

Chemical Reaction Pathway

The diagram below illustrates the core chemical transformation from the two primary reactants to the final Omeprazole Sulfide product.

Caption: Reaction scheme for the synthesis of Omeprazole Sulfide.

Experimental Workflow

This flowchart provides a high-level overview of the laboratory procedure, from reagent preparation to product isolation.

Caption: Step-by-step experimental workflow for Omeprazole Sulfide synthesis.

Detailed Experimental Protocol

This protocol is adapted from established and validated synthetic procedures.[1][2] Researchers should perform their own risk assessment before commencing any laboratory work.

Materials & Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. | Amount |

| 2-Mercapto-5-methoxybenzimidazole | 37052-78-1 | 180.23 | 1.0 | 18.0 g |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 10189-94-3 | 224.11 | 1.05 | 23.5 g |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.1 | 8.4 g |

| Ethanol (95%) | 64-17-5 | 46.07 | - | 150 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | As required |

Step-by-Step Methodology

-

Preparation of the Thiolate Solution:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium hydroxide (8.4 g, 0.21 mol) and ethanol (100 mL).

-

Heat the mixture to approximately 60-70 °C with stirring until the sodium hydroxide is completely dissolved.

-

To this basic solution, add 2-mercapto-5-methoxybenzimidazole (18.0 g, 0.10 mol).

-

Bring the mixture to a gentle reflux and maintain until all the solid has dissolved, forming a clear solution of the sodium thiolate salt.

-

Once dissolved, cool the reaction mixture to below 10 °C using an ice-water bath.

-

-

Preparation of the Pyridine Solution:

-

In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (23.5 g, 0.105 mol) in deionized water (50 mL). Stir until a clear solution is obtained.

-

-

Coupling Reaction:

-

Slowly add the pyridine solution dropwise to the cooled thiolate solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 15 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.

-

Continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, add deionized water (200 mL) to the reaction flask with stirring. This will cause the product to precipitate out of the solution.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove inorganic salts.

-

Perform a final wash with cold ethanol (50 mL) to remove any unreacted starting materials.

-

Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

-

Characterization:

-

The final product, a cream-colored to off-white solid, should be characterized to confirm its identity and purity.

-

Expected Yield: 75-88%[2]

-

Melting Point: 124-128 °C[2]

-

Analytical Techniques: Purity and structure can be confirmed using 1H NMR, 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Causality and Field-Proven Insights

-

Why use NaOH? Sodium hydroxide is a cost-effective and strong enough base to quantitatively deprotonate the thiol without causing significant side reactions, such as hydrolysis of the pyridine reactant, under controlled conditions.

-

Temperature Control is Critical: The initial cooling and slow addition of the electrophile are crucial to manage the exothermic nature of the SN2 reaction. Uncontrolled temperature increases can lead to the formation of impurities.

-

Solvent System Rationale: The ethanol/water solvent system is effective because it can dissolve both the ionic thiolate intermediate and the hydrochloride salt of the pyridine reactant, facilitating a homogenous reaction environment.

-

Purification by Precipitation: The product has low solubility in water, while the inorganic byproducts (NaCl) and unreacted starting materials are more soluble. This difference in solubility allows for a simple and effective purification by precipitation and washing.[2]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; impure starting materials; product loss during workup. | Extend reaction time and monitor by TLC; ensure high purity of reactants; be careful during filtration and transfer steps. |

| Product is Oily or Gummy | Presence of unreacted starting materials or solvent residues. | Ensure thorough washing of the product; dry the product completely under vacuum for an extended period. |

| Discolored Product (Dark Brown/Red) | Oxidation of reactants or product; side reactions due to high temperature. | Maintain strict temperature control during the reaction; use degassed solvents if necessary; ensure the reaction is not heated for an unnecessarily long time. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood.

-

Reagent Handling: Sodium hydroxide is corrosive and can cause severe burns. Handle with care. The reactants and product are chemical compounds; avoid inhalation and skin contact. Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides the foundational knowledge and a robust protocol for the successful synthesis of Omeprazole Sulfide. Adherence to these principles and steps will enable researchers to reliably produce this key pharmaceutical intermediate with high yield and purity, paving the way for the subsequent oxidation to Omeprazole.[3][4]

References

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Bories, C., et al. (2011). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(5), 2346-2353.

- BenchChem Technical Support Team. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem.

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

- Google Patents. (2017). CN106866629A - The synthetic method of Omeprazole sulphone.

- Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364.

-

Semantic Scholar. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- Google Patents. (2010). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

- Google Patents. (1995). US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 3. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 4. US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Omeprazole Sulfide Intermediate: Structure, Synthesis, and Characterization

This guide provides an in-depth exploration of the pivotal omeprazole sulfide intermediate, a cornerstone in the synthesis of the widely-used proton pump inhibitors (PPIs) omeprazole and its S-enantiomer, esomeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical structure, a comprehensive synthesis protocol, and a thorough guide to its characterization.

Introduction: The Significance of the Sulfide Keystone

Omeprazole, marketed under brand names like Prilosec, is a blockbuster drug that has revolutionized the treatment of acid-related gastrointestinal disorders.[1] Its mechanism of action relies on the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for acidifying the stomach.[2] The synthesis of omeprazole, and its chirally pure successor esomeprazole, is a multi-step process where the formation of the sulfide intermediate is a critical juncture.[3]

This intermediate, also known by synonyms such as Pyrmetazole or Ufiprazole, represents the complete carbon skeleton of the final drug molecule.[3][4] The subsequent and final step in the synthesis is a controlled oxidation of the sulfide linker to a sulfoxide, which introduces the chiral center of the final active pharmaceutical ingredient (API).[5][6] Understanding the chemistry, synthesis, and purity of the omeprazole sulfide is therefore paramount for controlling the quality, yield, and impurity profile of the final drug product.[5][7] This intermediate is not only a precursor but also a potential process-related impurity in the final API.[2][3]

This guide will dissect the core chemical attributes of this intermediate, provide a field-proven synthetic protocol, and detail the analytical techniques essential for its unambiguous identification and quality control.

Chemical Identity and Physicochemical Properties

The omeprazole sulfide intermediate is a substituted benzimidazole derivative linked via a methylthio group to a pyridine moiety.

Systematic Name (IUPAC): 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfanyl]-1H-benzimidazole[8]

Common Synonyms: Omeprazole sulfide, Omeprazole sulphide, Pyrmetazole, Ufiprazole, Omeprazole Impurity C[2][4][8]

Molecular Structure:

Figure 1. Chemical Structure of Omeprazole Sulfide.

The structure features a benzimidazole ring system and a pyridine ring, connected by a sulfide (thioether) bridge. This sulfide is the site of the crucial oxidation step that forms omeprazole.

Physicochemical Data Summary

The key physicochemical properties of the omeprazole sulfide intermediate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 73590-85-9 | [2][4][8] |

| Molecular Formula | C₁₇H₁₉N₃O₂S | [4][8] |

| Molecular Weight | 329.4 g/mol | [4][8] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 115-119°C | [2] |

| Solubility | Soluble in DMSO, DMF, and ethanol. | [2] |

| InChIKey | XURCIPRUUASYLR-UHFFFAOYSA-N | [2][4] |

Synthesis of Omeprazole Sulfide Intermediate

The synthesis of the omeprazole sulfide intermediate is a classic example of nucleophilic substitution, coupling two key heterocyclic precursors. The general strategy involves the reaction of a mercapto-benzimidazole derivative with a chloromethyl-pyridine derivative.[5]

Synthetic Pathway Overview

The logical flow for the synthesis begins with the preparation of the two primary heterocyclic building blocks, followed by their condensation to form the sulfide intermediate.

Caption: Synthetic workflow for Omeprazole Sulfide.

Detailed Experimental Protocol

This protocol synthesizes the methodologies described in the literature to provide a self-validating, step-by-step guide.[5][7]

Reactants:

-

2-Mercapto-5-methoxy-1H-benzimidazole

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

-

Sodium Hydroxide (NaOH)

-

Ethanol (or a suitable alcohol solvent)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-Mercapto-5-methoxy-1H-benzimidazole in ethanol.

-

Base Addition: Prepare an aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture at a controlled temperature (e.g., 20-25°C). The base deprotonates the thiol group of the benzimidazole, forming a nucleophilic thiolate.

-

Condensation: Dissolve 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a minimal amount of ethanol or water. Add this solution to the reaction mixture. The thiolate anion displaces the chloride ion from the pyridine derivative in an SN2 reaction.

-

Reaction Monitoring: Maintain the reaction mixture at a controlled temperature (e.g., 40-50°C) and monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

-

Isolation and Purification:

-

Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.

-

Filter the crude product and wash it with water to remove inorganic salts and any remaining water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the omeprazole sulfide intermediate as a white to off-white crystalline solid.

-

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

Causality and Experimental Choices:

-

Choice of Base: Sodium hydroxide is a cost-effective and strong enough base to deprotonate the thiol, creating the necessary nucleophile. The stoichiometry must be carefully controlled to avoid side reactions.

-

Solvent System: Ethanol is a common choice as it solubilizes the reactants to a suitable extent and is easily removed.

-

Temperature Control: Maintaining a moderate temperature is crucial. Excessively high temperatures can lead to the formation of degradation products, while low temperatures may result in an impractically slow reaction rate.

From Sulfide to Sulfoxide: The Oxidation Step

The omeprazole sulfide intermediate is the immediate precursor to omeprazole. This transformation is achieved through a selective oxidation of the sulfide to a sulfoxide.

Caption: Oxidation of the sulfide intermediate to omeprazole.

This oxidation is a critical step that requires careful control to prevent over-oxidation to the corresponding sulfone, a common process impurity.[9] Various oxidizing agents are employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently cited reagent.[5] The development of asymmetric oxidation methods has also been a major focus of research to directly synthesize the single-enantiomer drug, esomeprazole.[1][6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized omeprazole sulfide intermediate.

Spectroscopic Data

While detailed spectra are experiment-specific, the following table outlines the expected characteristic signals based on the molecule's structure.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to aromatic protons on the benzimidazole and pyridine rings, singlets for the two methoxy groups, singlets for the two methyl groups on the pyridine ring, and a key singlet for the methylene bridge (-S-CH₂-). The absence of a thiol (-SH) proton signal confirms the formation of the thioether bond. |

| ¹³C-NMR | Resonances for all 17 carbon atoms. Distinct signals for the methoxy carbons, methyl carbons, aromatic carbons, and the methylene bridge carbon. Tautomerism in the benzimidazole ring system may lead to partial or missing signals for the carbons in that ring, an effect observed in both DMSO and CDCl₃ solvents.[6] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of 329.4. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (benzimidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (aromatic rings), and C-O stretching (methoxy groups). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the omeprazole sulfide intermediate and quantifying any related impurities.[5][10]

Typical HPLC Method Parameters:

-

Column: Reversed-phase column, such as an octadecylsilica gel (C18) column.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A typical mobile phase might consist of acetonitrile, isopropanol, and water with an acid modifier like phosphoric acid.[10]

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (typically in the 280-305 nm range).

-

Purpose: The method should be capable of separating the omeprazole sulfide from starting materials, the over-oxidized sulfone impurity, and other potential process-related impurities.[7]

Conclusion

The omeprazole sulfide intermediate is more than just a stepping stone in a synthetic sequence; it is the molecular scaffold upon which the therapeutic activity of omeprazole and esomeprazole is built. A thorough understanding of its chemical properties, a robust and reproducible synthetic protocol, and comprehensive analytical characterization are fundamental to the successful and compliant manufacturing of these vital medicines. The insights and protocols provided in this guide offer a solid foundation for researchers and developers working in the field of proton pump inhibitors.

References

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Adcott, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.

- PharmaCompass. (n.d.). Omeprazole Sulfide.

- National Center for Biotechnology Information. (n.d.). Omeprazole sulfide.

- Cayman Chemical. (n.d.). Omeprazole sulfide (CAS 73590-85-9).

- Chemodex. (n.d.). Omeprazole sulfide - CAS-Number 73590-85-9.

- Tokyo Chemical Industry. (n.d.). Omeprazole Sulfide.

- ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5.

- Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.

- Adcott, J. (2018).

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- Esfandyari, M., et al. (2017). H3PW12O4: An Efficient and Green Catalyst for the Facile and Selective Oxidation of Sulfides to Sulfoxides, Applied to the Last Step of the Synthesis of Omeprazole. Semantic Scholar.

- Biosynth. (n.d.). 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Sources

- 1. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 2. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Omeprazole Sulfide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. scispace.com [scispace.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

An In-depth Technical Guide to CAS Number 120003-82-9: Omeprazole Acid Methyl Ester Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 120003-82-9, known as Omeprazole Acid Methyl Ester Sulfide. This molecule is a significant intermediate and impurity in the synthesis of Omeprazole, a widely used proton pump inhibitor. A thorough understanding of its characteristics is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Chemical Identity and Structure

Omeprazole Acid Methyl Ester Sulfide is a complex heterocyclic molecule. Its systematic IUPAC name is 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester.[1] The structural formula, depicted below, reveals a benzimidazole core linked via a thioether bridge to a substituted pyridine ring.

Caption: Chemical structure of Omeprazole Acid Methyl Ester Sulfide.

Physicochemical Properties

A summary of the known physicochemical properties of Omeprazole Acid Methyl Ester Sulfide is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data where possible.

| Property | Value | Source |

| CAS Number | 120003-82-9 | [1] |

| Molecular Formula | C₁₈H₁₉N₃O₄S | [1] |

| Molecular Weight | 373.43 g/mol | [1] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 94-101 °C | |

| Boiling Point (Predicted) | 592.8 ± 60.0 °C | |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis and Analytical Characterization

General Synthesis Pathway

Omeprazole Acid Methyl Ester Sulfide is typically formed as an intermediate during the synthesis of omeprazole. The general synthetic strategy involves the coupling of two key heterocyclic precursors: a substituted benzimidazole and a substituted pyridine.

A plausible synthetic route, based on general knowledge of omeprazole synthesis, is the reaction between 5-methoxy-2-mercaptobenzimidazole and a suitably functionalized pyridine derivative.[2] The pyridine component would already contain the methyl ester and other substituents.

Caption: General synthesis workflow for Omeprazole Acid Methyl Ester Sulfide.

Recommended Analytical Methods

The characterization and quantification of Omeprazole Acid Methyl Ester Sulfide are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Step-by-Step HPLC Method Outline:

-

Column: A C18 reversed-phase column is typically suitable for the separation of omeprazole and its related substances.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength where both omeprazole and the impurity have significant absorbance (e.g., around 280-302 nm) is standard.[3]

-

Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase or a solvent in which the analyte is highly soluble, and filtered before injection.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard of known concentration.

For structural elucidation and confirmation, spectroscopic techniques are indispensable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the unambiguous assignment of the molecular structure.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as C=O (ester), C-O, C-N, and N-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Pharmacology and Toxicology (Inferred)

As an impurity and intermediate, specific pharmacological and toxicological studies on Omeprazole Acid Methyl Ester Sulfide are not widely available in the public domain. However, its potential biological activity and toxicity can be inferred from the known profiles of omeprazole and other related impurities.

The guiding principle in pharmaceutical development is that all impurities above a certain threshold must be qualified for safety. The toxicological evaluation of omeprazole and its degradation products is an active area of research.[4] Generally, the focus is on genotoxicity and general toxicity. While omeprazole itself is considered to have a low potential for genotoxicity, any structural modification, such as that in Omeprazole Acid Methyl Ester Sulfide, necessitates a separate evaluation.[5]

The presence of the benzimidazole and pyridine rings, common in many pharmacologically active compounds, suggests that this molecule could interact with biological targets. However, without specific data, any discussion of its pharmacological or toxicological profile remains speculative. It is the responsibility of the drug developer to perform the necessary studies to qualify this impurity if it is present in the final drug product above the reporting threshold.

Handling and Storage

Omeprazole Acid Methyl Ester Sulfide is described as a pale yellow solid.[1] For maintaining its integrity, it should be stored in a refrigerator at 2-8°C.[1] As with many complex organic molecules, exposure to light, heat, and moisture should be minimized to prevent degradation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) is a key intermediate and impurity in the manufacturing of omeprazole. A comprehensive understanding of its synthesis, analytical characterization, and potential toxicological profile is essential for the development of safe and effective omeprazole drug products. This guide provides a foundational understanding of this compound, highlighting the need for further experimental data to fully characterize its properties and ensure its proper control in pharmaceutical manufacturing.

References

- Saini, S., Majee, C., Chakraborthy, G. S., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

Pharmaffiliates. Omeprazole-impurities. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 120003-82-9 | Product Name : Omeprazole acid methyl ester sulfide. Retrieved from [Link]

-

Semantic Scholar. Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 -... Retrieved from [https://www.semanticscholar.org/paper/Identification-of-(R)%E2%80%91N%E2%80%90((4-Methoxy-6-methyl-2-oxo-1%2C2-Vaswani-Kuntz/11546738531737e54148e42f534800b46797a72d]([Link]

-

ResearchGate. Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Retrieved from [Link]

-

PubChem. 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Retrieved from [Link]

-

de Moraes, A. C. F., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. BioMed Research International, 2020, 8959257. Retrieved from [Link]

-

Al-Badr, A. A. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 153-276). Academic Press. Retrieved from [Link]

-

PubChem. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt (2:1). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-2-

- Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

PubChem. Omeprazole. Retrieved from [Link]

-

ResearchGate. Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. Retrieved from [Link]

- Google Patents. A kind of preparation method of Omeprazole impurity.

-

PubMed. Analytical methodologies for the determination of omeprazole: an overview. Retrieved from [Link]

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

-

NCBI. The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]

-

ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

Diva-Portal.org. Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from [Link]

-

RxList. Omeprazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

accessdata.fda.gov. Pharmacology Review(s). Retrieved from [Link]

-

ChemBK. 2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridinyl)-Methyl]-Thio}-5-Methoxy-1H-Benzimidazole. Retrieved from [Link]

-

NIFTY labs P Ltd. 5-Methoxy-2-[((4-methoxy-3,5-demythl-2-pyridinyl)methyl)Thio]-1H-benzimidazole. Retrieved from [Link]

-

ChemBK. 5-Methoxy-2-[[(4-Methxoy-3,5-diMethylpyridin-2-yl)Methyl]sulfonyl]-1H-benziMidazole Request for Quotation. Retrieved from [Link]H-benzimidazole)

Sources

Omeprazole synthesis starting materials and intermediates

An In-Depth Technical Guide to the Synthesis of Omeprazole: Starting Materials and Intermediates

Introduction

Omeprazole is a highly effective proton pump inhibitor (PPI) that has become a cornerstone in the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Chemically, it is a substituted benzimidazole, specifically 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[3] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells. The synthesis of omeprazole is a multi-step process that has been extensively refined to enhance yield, purity, and scalability for industrial production.[1]

A prevalent and industrially significant synthetic strategy involves the coupling of two key heterocyclic moieties—a substituted pyridine and a benzimidazole—followed by a carefully controlled oxidation step.[1][4] This guide provides a detailed examination of the critical starting materials, the formation of the key thioether intermediate, and the final selective oxidation to yield omeprazole, tailored for researchers and professionals in drug development.

Overall Synthetic Workflow

The most common synthetic pathway can be conceptually divided into two primary stages:

-

Thioether Formation: A nucleophilic substitution reaction between a benzimidazole thiol derivative and a chloromethyl pyridine derivative.

-

Selective Oxidation: Oxidation of the resulting thioether (sulfide) intermediate to the corresponding sulfoxide.

This workflow is efficient and allows for the modular construction of the omeprazole molecule from two distinct heterocyclic precursors.

Caption: High-level overview of the omeprazole synthesis pathway.

Part 1: Synthesis of Key Starting Materials

The success of the overall synthesis hinges on the efficient preparation of the two core heterocyclic building blocks.

The Pyridine Moiety: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This compound serves as the key electrophile in the coupling reaction. Its synthesis is a multi-step process, often starting from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).[5] The general pathway involves:

-

N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide.

-

Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

-

Methoxylation: The nitro group is displaced by a methoxy group using a reagent like sodium methoxide.

-

Acylation & Hydrolysis: The methyl group at the 2-position is functionalized, typically via acylation with acetic anhydride followed by hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[5]

-

Chlorination: The final step is the conversion of the hydroxymethyl group to a chloromethyl group, usually with an agent like thionyl chloride or sulfuryl chloride, to produce the reactive hydrochloride salt.[5][6]

This protocol details the conversion of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to its chloromethyl hydrochloride salt.[5]

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Acetone

Procedure:

-

In a three-necked flask equipped with a stirrer, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) and dichloromethane.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of sulfuryl chloride (approx. 1.2 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 to 2 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add acetone to the resulting concentrate and stir until a solid precipitate forms.

-

Filter the solid under vacuum, wash the filter cake with cold acetone, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white to off-white solid.[5][6]

The Benzimidazole Moiety: 5-Methoxy-2-mercaptobenzimidazole

This molecule, also known as 5-methoxy-1H-benzimidazole-2-thiol, functions as the nucleophile in the coupling step.[7] It is a crucial intermediate for the synthesis of several proton pump inhibitors, including omeprazole.[2][7] Its synthesis typically starts from 4-methoxy-o-phenylenediamine, which is cyclized with carbon disulfide or a related thiocarbonyl compound in the presence of a base.

Part 2: Core Synthesis of Omeprazole

With the two key building blocks in hand, the core synthesis proceeds in two distinct and critical steps.

Step 1: Thioether Formation via Nucleophilic Substitution

The central carbon-sulfur bond in omeprazole is formed through a classic SN2 reaction. The thiol group of 5-methoxy-2-mercaptobenzimidazole is first deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the thioether intermediate.[1] This intermediate is systematically named 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, and is also commonly referred to as omeprazole sulfide or pyrmetazole.[1]

Caption: Mechanism of thioether formation via SN2 reaction.

This protocol details the coupling reaction to form the key sulfide intermediate.[1]

Materials:

-

5-Methoxy-2-mercaptobenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (approx. 1.3 eq) in a mixture of ethanol and water with heating (70-90°C).

-

To this basic solution, add 5-methoxy-2-mercaptobenzimidazole (1.0 eq) and reflux until it completely dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in ethanol and add this solution to the reaction mixture, maintaining the temperature below 30°C.

-